molecular formula C7H7KN2O B12690472 Benzenemethanamine, N-nitroso-, potassium salt CAS No. 87014-46-8

Benzenemethanamine, N-nitroso-, potassium salt

Katalognummer: B12690472
CAS-Nummer: 87014-46-8
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: XNEMQPSXVYMJBI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-nitroso-, potassium salt is a chemical compound with the molecular formula C7H7N2OK It is a derivative of benzenemethanamine, where the amine group is nitrosated and the compound is stabilized as a potassium salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-nitroso-, potassium salt typically involves the nitrosation of benzenemethanamine. One common method is the reaction of benzenemethanamine with nitrous acid (HNO2) in the presence of potassium hydroxide (KOH). The reaction proceeds as follows:

    Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with hydrochloric acid (HCl) to generate nitrous acid.

    Nitrosation Reaction: Benzenemethanamine is then treated with the freshly prepared nitrous acid in the presence of potassium hydroxide, leading to the formation of the N-nitroso derivative.

    Isolation: The product is isolated as the potassium salt by neutralizing the reaction mixture and precipitating the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-nitroso-, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzenemethanamine derivatives.

    Reduction: Benzenemethanamine.

    Substitution: Various substituted benzenemethanamine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-nitroso-, potassium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of nitroso compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-nitroso-, potassium salt involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and exert various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, N-methyl-N-nitroso-: Similar structure but with a methyl group instead of a potassium salt.

    Nitrosobenzene: Lacks the methanamine group but contains the nitroso functional group.

    N-nitrosodimethylamine: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

Benzenemethanamine, N-nitroso-, potassium salt is unique due to its specific structure, which combines the properties of benzenemethanamine and the nitroso group

Eigenschaften

CAS-Nummer

87014-46-8

Molekularformel

C7H7KN2O

Molekulargewicht

174.24 g/mol

IUPAC-Name

potassium;benzyl(nitroso)azanide

InChI

InChI=1S/C7H8N2O.K/c10-9-8-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,10);/q;+1/p-1

InChI-Schlüssel

XNEMQPSXVYMJBI-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C[N-]N=O.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.